
pateamine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pateamine A is a marine macrolide that is isolated from the sponge Mycale hentscheli and exhibits anticancer and antiviral properties. It has a role as a marine metabolite, an antiviral agent, an antineoplastic agent, and a eukaryotic initiation factor 4F inhibitor. It is a macrolide, a member of 1,3-thiazoles, a tertiary amino compound, a primary amino compound, and an olefinic compound. This compound an inhibitor of eukaryotic translation.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Pateamine A exhibits potent antiproliferative and pro-apoptotic effects across various cancer cell lines. Its activity is particularly notable in:
- Melanoma : this compound and its derivative, des-methyl des-amino this compound (DMDAPatA), have shown significant efficacy in xenograft models, leading to tumor regression .
- Chronic Lymphocytic Leukemia (CLL) : DMDAPatA has been demonstrated to block mRNA translation, reduce Mcl-1 protein levels, and induce apoptosis in CLL cells. This action was found to be synergistic with Bcl-2 antagonists, making it a promising candidate for targeted therapy .
Structure-Activity Relationship Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its therapeutic potential. These derivatives are designed to improve selectivity and reduce off-target effects while maintaining or enhancing anticancer activity. Key findings include:
- Second-generation derivatives : These compounds were synthesized with modifications aimed at improving their interaction with eIF4A and enhancing their antiproliferative activity. The structure-activity relationships indicate that specific substitutions can significantly affect potency .
- RNA sequence selectivity : this compound has been shown to mediate RNA sequence-selective translation repression, targeting specific RNA motifs (GNG) that enhance its efficacy against certain cancer types .
Immune Modulation
In addition to its anticancer properties, this compound exhibits immunomodulatory effects. Studies indicate that it does not significantly alter macrophage polarization but can modulate energy metabolism in immune cells, suggesting potential applications in autoimmune diseases or inflammatory conditions .
Comprehensive Data Table
Case Studies
- Melanoma Xenograft Models : In preclinical studies, this compound demonstrated significant tumor regression in melanoma models, highlighting its potential as an effective anticancer agent.
- Chronic Lymphocytic Leukemia : Research indicated that DMDAPatA effectively reduced Mcl-1 levels in CLL cells, providing a novel therapeutic approach that could be combined with existing treatments for enhanced efficacy.
- Translation Inhibition Studies : Genome-wide ribosome profiling revealed that this compound selectively represses translation of specific mRNAs, providing insights into its mechanism and potential applications in drug development .
Eigenschaften
CAS-Nummer |
139220-18-1 |
---|---|
Molekularformel |
C31H45N3O4S |
Molekulargewicht |
555.8 g/mol |
IUPAC-Name |
(3S,6Z,8E,11S,15R,17S)-15-amino-3-[(1E,3E,5E)-7-(dimethylamino)-2,5-dimethylhepta-1,3,5-trienyl]-9,11,17-trimethyl-4,12-dioxa-20-thia-21-azabicyclo[16.2.1]henicosa-1(21),6,8,18-tetraene-5,13-dione |
InChI |
InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1 |
InChI-Schlüssel |
DSPNTLCJTJBXTD-DUVSFDJRSA-N |
SMILES |
CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |
Isomerische SMILES |
CC1CC(CC(=O)OC(C/C(=C/C=C\C(=O)OC(CC2=NC1=CS2)/C=C(\C)/C=C/C(=C/CN(C)C)/C)/C)C)N |
Kanonische SMILES |
CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pateamine A; (-)-Pateamine; (-)-Pateamine A; Pateamine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.